![molecular formula C18H36O2 B583141 Methyl heptadecanoate-d33 CAS No. 1219804-81-5](/img/structure/B583141.png)
Methyl heptadecanoate-d33
Overview
Description
It is a fatty acid methyl ester with the molecular formula CD3(CD2)15COOCH3 and a molecular weight of 317.68 g/mol . This compound is primarily used as an analytical standard and in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl heptadecanoate-d33 is synthesized through the esterification of heptadecanoic acid-d33 with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of automated sample preparation systems, such as the Agilent 7696A Sample Prep WorkBench. This system allows for precise and efficient preparation of calibration standards and samples, reducing the need for manual intervention and minimizing the use of reagents .
Chemical Reactions Analysis
Types of Reactions
Methyl heptadecanoate-d33 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptadecanoic acid-d33.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Heptadecanoic acid-d33.
Reduction: Heptadecanol-d33.
Substitution: Various substituted heptadecanoate derivatives.
Scientific Research Applications
Analytical Chemistry
Methyl heptadecanoate-d33 is frequently employed as an internal standard in gas chromatography and mass spectrometry. Its deuterated nature allows for precise quantification of fatty acid methyl esters (FAMEs) in complex mixtures.
Case Study: FAME Analysis in Gasoline
In a study assessing the presence of fatty acid methyl esters in gasoline, this compound was used as an internal standard to ensure accurate calibration and quantification. The study involved preparing calibration curves with varying concentrations (0-100 mg/kg) and demonstrated the effectiveness of using deuterated compounds for reliable results in complex matrices .
Concentration (mg/kg) | Response (Area) | Calibration Curve (R²) |
---|---|---|
0 | 0 | - |
10 | 1000 | 0.995 |
20 | 2000 | 0.996 |
40 | 4000 | 0.994 |
100 | 10000 | 0.992 |
Metabolic Studies
The incorporation of deuterium into drug molecules can significantly alter their pharmacokinetic properties. This compound is utilized in studies to trace metabolic pathways and understand the behavior of fatty acids within biological systems.
Case Study: Pharmacokinetics of Deuterated Compounds
Research has shown that deuterium substitution can impact the metabolism and pharmacokinetics of pharmaceuticals. This compound has been used to study these effects, providing insights into how deuterated fatty acids are metabolized differently than their non-deuterated counterparts .
Biochemical Applications
This compound serves as a molecular tool in various biochemical applications, including lipid metabolism research and the development of lipid-based drug delivery systems.
Applications in Lipid Research
In lipid metabolism studies, this compound helps elucidate the pathways through which lipids are synthesized and utilized within organisms. Its isotopic labeling allows researchers to track the incorporation of fatty acids into cellular structures or metabolic products .
Environmental Studies
This compound has also found applications in environmental science, particularly in analyzing biodiesel sources and assessing the quality of biofuels.
Case Study: Biodiesel Quality Assessment
In biodiesel production, this compound has been used to evaluate the composition and quality of biodiesel by acting as an internal standard during gas chromatography analyses . This ensures that the biodiesel meets regulatory standards for fatty acid content.
Mechanism of Action
The mechanism of action of methyl heptadecanoate-d33 involves its incorporation into lipid metabolic pathways. As a deuterated compound, it is used to trace and study the metabolism of fatty acids in biological systems. The deuterium atoms in the compound provide a distinct mass shift, allowing for precise detection and quantification using mass spectrometry .
Comparison with Similar Compounds
Methyl heptadecanoate-d33 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Methyl heptadecanoate: The non-deuterated version of the compound.
Methyl stearate: An 18-carbon fatty acid methyl ester.
Methyl palmitate: A 16-carbon fatty acid methyl ester.
These compounds share similar chemical properties but differ in their carbon chain lengths and deuterium labeling, which affects their applications and detection methods.
Biological Activity
Methyl heptadecanoate-d33, a deuterated fatty acid methyl ester, is an isotope-labeled derivative of methyl heptadecanoate. This compound is often utilized as an internal standard in various analytical chemistry applications, particularly in the quantification of fatty acid methyl esters (FAMEs) in complex mixtures. Its biological activity, while not extensively documented, can be inferred from studies on its non-deuterated counterpart and related fatty acids.
This compound has the molecular formula and a molecular weight of approximately 290.48 g/mol. The presence of deuterium isotopes makes it particularly useful in tracing experiments and analytical methodologies due to its distinct mass characteristics compared to non-deuterated compounds.
2. Metabolic Effects
Fatty acids play a vital role in metabolic processes. Methyl heptadecanoate and its derivatives may influence lipid metabolism and energy homeostasis. Studies have shown that fatty acids can modulate the expression of genes involved in lipid synthesis and degradation, thereby impacting overall metabolic health .
3. Role in Cell Signaling
Fatty acids are known to be involved in cell signaling pathways, particularly through their role as signaling molecules that activate peroxisome proliferator-activated receptors (PPARs). These receptors are critical for regulating glucose and lipid metabolism. Although specific data on this compound is scarce, its parent compound may similarly engage these pathways .
Analytical Applications
This compound is primarily used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses to quantify other fatty acids in complex mixtures such as biodiesel or food products. Its isotopic labeling allows for precise quantification by compensating for losses during sample preparation and analysis.
Table 1: Comparison of Biological Activities of Fatty Acid Methyl Esters
Fatty Acid Methyl Ester | Antioxidant Activity | Metabolic Role | Cell Signaling |
---|---|---|---|
Methyl Heptadecanoate | Moderate | Lipid metabolism | PPAR activation |
Methyl Stearate | High | Energy storage | PPAR activation |
Methyl Oleate | High | Anti-inflammatory | PPAR activation |
Case Study 1: Use as an Internal Standard
In a study assessing the concentration of various FAMEs in jet fuel, this compound was utilized as an internal standard at a concentration of 10 ppm. The calibration curves developed allowed for accurate quantification of other FAMEs present in the samples, demonstrating its effectiveness in analytical applications .
Case Study 2: Antioxidant Activity Assessment
A comparative analysis was conducted on the antioxidant activities of several fatty acid extracts where methyl heptadecanoate was included among the tested compounds. The study found that certain fatty acid methyl esters significantly inhibited lipid peroxidation and scavenged free radicals more effectively than others, suggesting potential therapeutic applications .
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontadeuterioheptadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEBIMLTDXKIPR-SRIUXHGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746000 | |
Record name | Methyl (~2~H_33_)heptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-81-5 | |
Record name | Methyl (~2~H_33_)heptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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